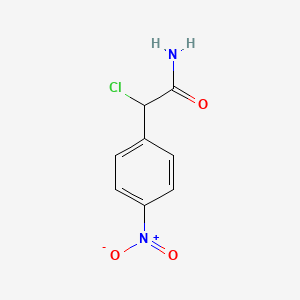

2-chloro-2-(4-nitrophenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Chloro-N-(4-nitrophenyl)acetamide is a chemical compound with the molecular formula C8H7ClN2O3 . It has a molecular weight of 214.61 and is typically stored at room temperature in an inert atmosphere . The compound is solid in its physical form .

Synthesis Analysis

The synthesis of 2-chloro-N-(4-nitrophenyl)acetamide involves the reaction of p-nitroaniline with chloroacetyl chloride . The reaction is carried out in a mixture of toluene and triethylamine, with the chloroacetyl chloride being slowly added at a temperature of 15 +/-5 ℃ . After about 3 hours, the mixture is stirred for an additional hour at room temperature, then filtered and dried to obtain the product .Molecular Structure Analysis

The InChI code for 2-chloro-N-(4-nitrophenyl)acetamide is 1S/C8H7ClN2O3/c9-5-8(12)10-6-1-3-7(4-2-6)11(13)14/h1-4H,5H2,(H,10,12) . This code provides a specific description of the molecule’s structure, including the arrangement and connectivity of its atoms.Physical And Chemical Properties Analysis

2-Chloro-N-(4-nitrophenyl)acetamide is a solid at room temperature . It has a molecular weight of 214.61 .Aplicaciones Científicas De Investigación

2-chloro-2-(4-nitrophenyl)acetamide has been used in many scientific research applications. It has been used to study the structure and function of proteins, enzymes, and DNA. It has also been used to study the structure and properties of organic compounds. Additionally, this compound has been used to study the metabolism of various compounds in cells.

Mecanismo De Acción

Target of Action

The primary target of 2-chloro-2-(4-nitrophenyl)acetamide is the penicillin-binding protein . This protein plays a crucial role in the synthesis of the bacterial cell wall, making it a common target for many antibacterial drugs .

Mode of Action

This compound interacts with its target by stabilizing the molecule in the target enzyme at the site . The presence of the chloro atom in the molecule is responsible for improving this activity .

Biochemical Pathways

The compound affects the biochemical pathways related to the synthesis of the bacterial cell wall. By acting on the penicillin-binding protein, it disrupts the normal function of this protein, leading to cell lysis .

Pharmacokinetics

The substance showed an excellent pharmacokinetic profile, indicating good parameters for oral use .

Result of Action

The result of the action of this compound is the lysis of bacterial cells. By disrupting the function of the penicillin-binding protein, it prevents the proper formation of the bacterial cell wall, leading to cell death .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The use of 2-chloro-2-(4-nitrophenyl)acetamide in laboratory experiments has several advantages. First, this compound is relatively inexpensive and easy to synthesize. Second, it is a versatile compound that can be used to study a wide range of biological processes. Finally, this compound has been shown to have an effect on various biochemical and physiological processes.

However, there are also some limitations to using this compound in laboratory experiments. First, the mechanism of action of this compound is not fully understood. Second, this compound can be toxic to cells and organisms at high concentrations. Finally, this compound has been shown to have an effect on cell growth and differentiation, which can limit its use in certain experiments.

Direcciones Futuras

There are many potential future directions for the use of 2-chloro-2-(4-nitrophenyl)acetamide in scientific research. One potential direction is to explore the effects of this compound on different types of cells and organisms. Additionally, further research could be done to better understand the mechanism of action of this compound and its effects on biochemical and physiological processes. Finally, this compound could be used to study the structure and properties of organic compounds, as well as the structure and function of proteins, enzymes, and DNA.

Métodos De Síntesis

2-chloro-2-(4-nitrophenyl)acetamide can be synthesized by a two-step process. First, 4-nitrophenol is reacted with acetic anhydride to form 4-nitrophenyl acetate. This reaction is performed in the presence of an acid catalyst, such as sulfuric acid. The second step involves the reaction of 4-nitrophenyl acetate with phosphorus oxychloride. This reaction produces this compound and acetic acid as byproducts. The overall reaction is as follows:

4-Nitrophenol + Acetic Anhydride → 4-Nitrophenyl Acetate + Acetic Acid

4-Nitrophenyl Acetate + Phosphorus Oxychloride → this compound + Acetic Acid

Safety and Hazards

The compound is classified as dangerous, with hazard statements including H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H331 (Toxic if inhaled), and H341 (May cause genetic defects) . Precautionary measures include avoiding breathing dust, mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .

Propiedades

IUPAC Name |

2-chloro-2-(4-nitrophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2O3/c9-7(8(10)12)5-1-3-6(4-2-5)11(13)14/h1-4,7H,(H2,10,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKLDNVWIAGLONK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(=O)N)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-chlorobenzenesulfonyl)-2-{[(2-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole](/img/structure/B6434661.png)

![2-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B6434689.png)

![N'-[(Z)-amino(6-methoxy-2-oxo-2H-chromen-3-yl)methylidene]benzohydrazide](/img/structure/B6434701.png)

![2-methyl-3-[(pyridin-4-yl)methoxy]pyridine](/img/structure/B6434729.png)

![[(2Z,3Z)-4-(dimethylamino)-2-[(dimethylamino)methylidene]-3-[(dimethyliminiumyl)methyl]but-3-en-1-ylidene]dimethylazanium diperchlorate](/img/structure/B6434737.png)

![2-(2-{imidazo[1,2-a]pyridin-2-yl}ethyl)-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6434742.png)

![2,4-diethyl 3-methyl-5-[2-(naphthalen-1-yl)acetamido]thiophene-2,4-dicarboxylate](/img/structure/B6434751.png)

![N-[(1-methyl-1H-pyrrol-2-yl)methyl]-4-phenyl-N-[(thiophen-2-yl)methyl]oxane-4-carboxamide](/img/structure/B6434754.png)

![2-[(6-methylpyridin-3-yl)oxy]pyrimidine](/img/structure/B6434762.png)